(S)-Malic Acid-13C4: A Technical Guide for Researchers
(S)-Malic Acid-13C4: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant metabolic pathways of (S)-Malic acid-13C4. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in metabolomics, flux analysis, and quantitative analytical studies.
Core Chemical Properties
(S)-Malic acid-13C4 is a stable isotope-labeled form of the naturally occurring L-malic acid, where all four carbon atoms are replaced with the 13C isotope. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in various biological matrices.
Physical and Chemical Data
The following table summarizes the key quantitative properties of (S)-Malic acid-13C4.
| Property | Value | Source(s) |
| Molecular Formula | 13C4H6O5 | [1] |
| Molecular Weight | 138.06 g/mol | [1][2][3][4] |
| CAS Number | 150992-96-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 101-103 °C | |
| Isotopic Purity | ≥99 atom % 13C | |
| Chemical Purity | ≥97% (CP) | |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in water and ethanol. | [4] |
Safety Information
(S)-Malic acid-13C4 is classified as a skin and eye irritant.[5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the solid compound.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[5][6]
Metabolic Significance and Signaling Pathways
(S)-Malic acid, in its ionized form malate, is a key intermediate in central carbon metabolism, most notably in the Citric Acid Cycle (Krebs Cycle). The Krebs Cycle is a series of enzymatic reactions essential for cellular respiration and energy production in aerobic organisms.
Below is a diagram illustrating the position of malate within the Krebs Cycle.
Caption: The Citric Acid Cycle (Krebs Cycle).
Experimental Protocols
(S)-Malic acid-13C4 is primarily used as an internal standard for the quantification of endogenous malic acid in biological samples by mass spectrometry. The following is a representative protocol for the analysis of malic acid in cell culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of (S)-Malic Acid in Cell Extracts by LC-MS/MS
Objective: To accurately quantify the concentration of (S)-Malic acid in mammalian cell extracts using a stable isotope dilution method with (S)-Malic acid-13C4 as an internal standard.
Materials:
-
(S)-Malic acid-13C4
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of (S)-Malic acid-13C4 solid.
-
Dissolve in LC-MS grade water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
From the stock solution, prepare a working internal standard solution at a suitable concentration (e.g., 10 µg/mL) in the extraction solvent.
-
-
Sample Collection and Extraction:
-
Aspirate the culture medium from the cell culture plates.
-
Wash the cells twice with ice-cold PBS.
-
Add a defined volume of pre-chilled (-80°C) 80% methanol containing the (S)-Malic acid-13C4 internal standard to the cells. The volume should be sufficient to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant (the metabolite extract) to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable column for polar organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Establish a gradient elution program with appropriate mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled malic acid and the 13C-labeled internal standard.
-
Unlabeled (S)-Malic acid (M-H)-: m/z 133 -> 115, 71
-
(S)-Malic acid-13C4 (M-H)-: m/z 137 -> 119, 74
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous malic acid and the (S)-Malic acid-13C4 internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Prepare a calibration curve using known concentrations of unlabeled (S)-Malic acid spiked with a constant concentration of the internal standard.
-
Determine the concentration of malic acid in the samples by interpolating the peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for Metabolite Quantification.
Conclusion
(S)-Malic acid-13C4 is an indispensable tool for researchers in the fields of metabolomics and drug development. Its well-defined chemical properties and role as a stable isotope-labeled internal standard enable highly accurate and precise quantification of endogenous malic acid. The provided experimental protocol and pathway diagrams serve as a foundational resource for the effective implementation of (S)-Malic acid-13C4 in metabolic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Malic acid (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8065-0.01 [isotope.com]
- 3. L-Malic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Malic acid (¹³Câ, 99%)CLM-8065-0.1MG [isotope.com]
- 5. isotope.com [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
